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Methyl 3-(aminomethyl)isonicotinate

Cat. No.: B12452500
M. Wt: 166.18 g/mol
InChI Key: CWYICZBNXJLOQU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylate Chemistry

Pyridine carboxylates are a class of organic compounds that feature a pyridine ring substituted with one or more carboxylate groups. They are derivatives of pyridine carboxylic acids, such as isonicotinic acid (pyridine-4-carboxylic acid). The esterification of these acids leads to the formation of pyridine carboxylates, like Methyl isonicotinate (B8489971), which serves as a fundamental building block in various chemical syntheses. chemicalbook.com

Methyl isonicotinate itself is utilized in the preparation of diverse materials, including photosensitizers for dye-sensitized solar cells (DSSCs) and as a component in the synthesis of luminophores for luminescent metal-organic frameworks (MOFs). chemicalbook.com The introduction of further functional groups onto the pyridine ring, such as an amino group, significantly expands the chemical space and potential applications of these compounds. For example, Methyl 3-aminoisonicotinate, a related compound, is recognized as a useful synthetic intermediate for producing complex molecules with potential biological activity. tcichemicals.comchemicalbook.com It is employed in the synthesis of inhibitors for enzymes like PI3 kinase p110α and farnesyltransferase, which are targets in anti-cancer drug discovery. chemicalbook.com

Methyl 3-(aminomethyl)isonicotinate fits within this context as a more elaborate building block. The presence of the methylene (B1212753) spacer between the pyridine ring and the amino group provides greater conformational flexibility compared to its direct analogue, Methyl 3-aminoisonicotinate. This structural nuance can be critical in the design of molecules intended to interact with specific biological targets.

Significance as a Research Compound and Versatile Synthetic Intermediate

The significance of this compound in academic and industrial research lies primarily in its role as a versatile synthetic intermediate. Its trifunctional nature—comprising a nucleophilic primary amine, an electrophilic ester carbonyl, and a pyridine ring capable of various transformations—allows it to be a key component in the construction of more complex molecular frameworks.

The primary amine can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and sulfonylation, enabling the attachment of a wide array of substituents. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol. These transformations allow for the extension of the molecular structure or the introduction of new functionalities.

While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its value is inferred from the well-established utility of related pyridine carboxylates in medicinal chemistry and materials science. The structural motifs present in this compound are commonly found in pharmacologically active agents and functional materials. Therefore, this compound represents a valuable, ready-to-use building block for researchers aiming to synthesize novel compounds with tailored properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂ chembk.com
Molar Mass 166.18 g/mol chembk.com
Molecular Weight 166.17999267578125 cymitquimica.com
Density (Predicted) 1.182±0.06 g/cm³ chembk.com
Boiling Point (Predicted) 312.3±32.0 °C chembk.com
pKa (Predicted) 7.54±0.29 chembk.com
Purity 98% cymitquimica.com

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data for the compound "this compound" could not be located. The required data, including Infrared (IR), Raman, Proton (¹H) NMR, and Carbon (¹³C) NMR spectra, is essential for the structural elucidation and characterization as outlined in the requested article structure.

The search included queries for various synonyms of the compound, its CAS number (88026-92-0), and terms related to its synthesis and characterization. While information on related compounds such as methyl isonicotinate and methyl 3-aminoisonicotinate is available, these molecules are structurally distinct from this compound, and their spectroscopic data cannot be used as a substitute.

Without access to the primary spectroscopic data, it is not possible to provide a scientifically accurate and informative analysis for the following sections as requested:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B12452500 Methyl 3-(aminomethyl)isonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(aminomethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4,9H2,1H3

InChI Key

CWYICZBNXJLOQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CN

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Multinuclear NMR Techniques

Therefore, the generation of the article focusing on the chemical compound “Methyl 3-(aminomethyl)isonicotinate” cannot be completed at this time due to the lack of necessary factual information in the public domain.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. Using techniques like high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which for this compound (molecular formula C8H10N2O2) is 166.0742 g/mol . This precise measurement allows for the unambiguous confirmation of its chemical formula.

In research, techniques such as electrospray ionization (ESI) are commonly employed. Stable isotope labeling combined with HPLC-ESI(+)-MS/MS analysis has been effectively used to study the formation and distribution of lesions in DNA sequences caused by structurally related pyridyl-containing compounds. nih.gov This powerful combination allows for the specific quantification of adducts at different positions within a molecule. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For this compound, characteristic fragmentation would involve the loss of the methoxy (B1213986) group (-OCH3) from the ester, cleavage at the benzylic position of the aminomethyl group, and fragmentation of the pyridine (B92270) ring itself.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment DescriptionChemical Formula of FragmentPredicted m/z
Molecular Ion [M]+C8H10N2O2+166.07
Loss of Methoxy Radical [M-•OCH3]+C7H7N2O+135.05
Loss of Aminomethyl Radical [M-•CH2NH2]+C7H5NO2+135.03
Pyridyl-carbomethoxy CationC7H6NO2+136.04

This table is based on theoretical fragmentation patterns for the target compound.

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, analysis of closely related compounds like Methyl isonicotinate (B8489971) 1-oxide provides significant insight into the expected structural features. researchgate.net

In a study on Methyl isonicotinate 1-oxide, single-crystal X-ray analysis revealed that the molecule crystallizes in the monoclinic system with the space group P21/c. researchgate.net The analysis showed that the pyridine ring and the methyl ester group are nearly coplanar, with a very small dihedral angle between them. researchgate.net The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into layers. researchgate.net

For this compound, a similar X-ray diffraction analysis would be expected to reveal:

The conformation of the aminomethyl side chain relative to the pyridine ring.

The planarity of the pyridine ring system.

A network of intermolecular hydrogen bonds, likely involving the amino group (N-H), the ester carbonyl (C=O), and the pyridine nitrogen, which would significantly influence the crystal packing.

The determination of crystal structures for different modifications of pyridinyl compounds, such as milrinone, has shown that molecules can be linked via hydrogen bonds to form dimers, which then create larger infinite chains or layers. nih.gov

Table 2: Example Crystallographic Data for the Related Compound Methyl isonicotinate 1-oxide

ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 11.23
b (Å) 11.83
c (Å) 5.58
β (°) ** 103.7
Volume (ų) **716.2
Z 4

Data sourced from a study on Methyl isonicotinate 1-oxide. researchgate.net

Chromatographic Methods for Research-Oriented Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. For compounds like methyl nicotinate (B505614), TLC has been used to evaluate chemical stability under various conditions. researchgate.net A typical system might involve a silica (B1680970) gel plate as the stationary phase and a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, as the mobile phase. rsc.org

Gas Chromatography (GC): GC is a high-resolution technique suitable for analyzing volatile and thermally stable compounds. A simple and accurate GC method was developed for the determination of methyl-isonicotinate as an impurity in a related product, demonstrating its utility in quality control. asianpubs.org This method often employs a capillary column, such as a DB-5, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. asianpubs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for both the analysis and purification of non-volatile compounds like this compound. Chiral stationary phases (CSPs) in HPLC have been successfully used to separate stereoisomers of β-methyl-substituted amino acids, which are structurally similar to the target compound. mdpi.com This indicates that HPLC could be used not only to assess purity but also to resolve potential enantiomers if a chiral center were present. The use of ion-exchange chromatography within HPLC is also a viable strategy, as the analyte possesses both a basic amino group and a pyridine nitrogen. mdpi.com

Table 3: Application of Chromatographic Methods in Research

Chromatographic TechniqueStationary Phase ExampleMobile Phase ExamplePrimary Application in Research
Thin-Layer Chromatography (TLC) Silica Gel 60 F254Acetone/n-hexaneReaction monitoring, preliminary purity check researchgate.net
Gas Chromatography (GC) DB-5 (5% Phenyl-methylpolysiloxane)Helium (carrier gas)Purity analysis, quantification of impurities asianpubs.org
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase) or Chiral Stationary Phase (CSP)Methanol (B129727)/Water or Acetonitrile (B52724)/BufferHigh-purity analysis, preparative purification, chiral separation mdpi.com

Theoretical and Computational Investigations of Methyl 3 Aminomethyl Isonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a widely used computational method to investigate the electronic structure of molecules, including parameters like HOMO-LUMO energy gaps, electron density distribution, and molecular orbitals, which are crucial for understanding reactivity. mdpi.comnih.govnih.gov However, specific DFT studies providing data on the electronic structure of Methyl 3-(aminomethyl)isonicotinate could not be located in the public domain.

Ab Initio Methods for Molecular Properties

Ab initio methods are calculations based on first principles, without the use of empirical data. researchgate.netresearchgate.net These methods are employed to predict various molecular properties such as geometry, vibrational frequencies, and interaction energies. Despite the power of these methods, published research applying them to determine the molecular properties of this compound was not found.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior and physical properties of molecules.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. This is critical for understanding how a molecule might interact with biological targets. No specific studies on the conformational analysis of this compound were identified.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data. researchgate.netmdpi.com While there are examples of such predictions for related structures, specific predicted spectroscopic data for this compound are not available in the searched literature.

Reactivity and Mechanistic Insights from Computational Studies

Computational studies can provide profound insights into reaction mechanisms and the chemical reactivity of molecules by mapping potential energy surfaces and identifying transition states. rsc.org This allows for the prediction of reaction outcomes and the design of new synthetic pathways. Unfortunately, no computational studies detailing the reactivity or reaction mechanisms of this compound were found during the literature search.

While the requested outline provides a robust framework for the computational analysis of a chemical compound, the specific subject of the query, this compound, does not appear to have been the focus of such detailed and publicly documented theoretical investigations. The information required to populate the requested sections and data tables is not present in the currently available scientific literature.

Reaction Pathway Elucidation

The elucidation of reaction pathways through computational chemistry, primarily using Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, predicting transition states, and determining reaction kinetics. For a molecule like this compound, this could involve modeling its synthesis or its subsequent reactions.

A plausible synthesis route could involve the esterification of 3-(aminomethyl)isonicotinic acid or the reduction of a nitrile or nitro group on a precursor molecule. For instance, the synthesis of the related methyl 3-cyanoisonicotinate has been described via a palladium-catalyzed cyanation of methyl 3-bromoisonicotinate nih.gov. A computational study of such a reaction would involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Energy Profile: Plotting the energy changes along the reaction coordinate to determine activation barriers and reaction energies.

A study on the Pd(PPh₃)₄-catalyzed formation of a carbamate (B1207046) from (R)-(-)-2-phenylglycinol and methyl chloroformate demonstrated the power of DFT in validating reaction feasibility and elucidating complex catalytic cycles nih.govmdpi.com. The study identified two interconnected pathways, calculating the net reaction energy to be highly favorable at -238.7 kcal/mol, thus confirming the catalyst's crucial role in stabilizing intermediates and lowering activation barriers mdpi.com. While this is a different reaction, the methodology would be directly applicable to studying the synthesis of this compound.

Exploration of Intermolecular Interactions, e.g., Hydrogen Bonding

The aminomethyl (-CH₂NH₂) and methyl ester (-COOCH₃) groups in this compound are prime candidates for forming significant intermolecular interactions, particularly hydrogen bonds. The primary amine can act as a hydrogen bond donor, while the ester's carbonyl oxygen and the pyridine (B92270) ring's nitrogen atom can act as hydrogen bond acceptors.

These interactions govern the molecule's physical properties, such as melting point, boiling point, and crystal packing. Computational methods can quantify these interactions:

Dimer/Cluster Models: Optimizing the geometry of two or more interacting molecules to find the most stable arrangement.

Symmetry-Adapted Perturbation Theory (SAPT): Decomposing the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. This reveals the nature of the dominant interactions fu-berlin.de.

Atoms in Molecules (AIM) Theory: Analyzing the electron density topology to identify bond critical points (BCPs) characteristic of hydrogen bonds and other non-covalent interactions.

Table 1: Typical Hydrogen Bond Interaction Energies in Related Systems (Note: This table is illustrative, based on data from analogous compounds, as specific data for this compound is not available.)

Interacting Groups Typical Interaction Energy (kcal/mol) Reference System
N-H···O (Amide-Carbonyl) -7.0 Aminocarb Dimer fu-berlin.de
N-H···N (Amine-Pyridine) -5.0 to -8.0 2-Aminopyridine Derivatives nih.gov

Solvent Effects on Reactivity and Structure

Solvents can profoundly influence a molecule's structure and reactivity by stabilizing or destabilizing reactants, transition states, and products. For this compound, solvent polarity could affect its conformational equilibrium and the kinetics of its reactions.

Computational models simulate these effects using:

Implicit Solvation Models (e.g., PCM, SMD): The solute is placed in a cavity within a continuous dielectric medium representing the solvent. This is computationally efficient for capturing bulk electrostatic effects researchgate.netresearchgate.net.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, allowing for the specific modeling of hydrogen bonds and other direct interactions. This is more computationally intensive but can be more accurate.

Studies on the solvolysis of related compounds and Menshutkin reactions involving pyridine have shown that reaction rates can be significantly accelerated in polar solvents nih.gov. This is because polar solvents are better at stabilizing charged transition states and intermediates. For this compound, a protic solvent like water or methanol (B129727) could form strong hydrogen bonds, potentially altering its reactivity compared to an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) researchgate.netnih.govphyschemres.org. A computational study on isonicotinic acid in H₂O/DMSO mixtures showed that increasing the DMSO concentration shifted the tautomeric equilibrium from the zwitterionic form (favored in water) to the neutral molecular form researchgate.net. This highlights the significant structural influence a solvent can exert.

Table 2: Dielectric Constants of Common Solvents for Reactivity Studies

Solvent Dielectric Constant (ε) at 20°C
Water 80.1
Dimethyl Sulfoxide (DMSO) 46.7
Acetonitrile 37.5
Methanol 32.7
Chloroform 4.8

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, as less energy is required for electronic excitation researchgate.net.

For this compound, DFT calculations would be used to determine the energies and visualize the spatial distribution of these orbitals. One would expect the HOMO to be localized primarily on the electron-rich regions, likely the amino group and the pyridine ring. The LUMO would likely be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester.

In a study of various substituted pyridines, it was found that the HOMO and LUMO energies, and thus the energy gap, are highly sensitive to the nature and position of substituents researchgate.netscilit.com. Electron-donating groups (like the -NH₂ in our molecule) tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. A computational analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate found a small HOMO-LUMO gap of -0.08657 eV, indicating high chemical reactivity and polarizability nih.gov.

Table 3: Illustrative HOMO-LUMO Energies and Gaps for Pyridine Derivatives (Note: These values are for illustrative purposes and are not specific to this compound. Values are typically calculated using DFT methods like B3LYP/6-31G(d).)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Pyridine researchgate.net -6.78 -0.45 6.33
Pyrimidine researchgate.net -7.22 -0.68 6.54
4-Nitropicolinic Acid (in THF) researchgate.net -7.50 -2.61 4.89

This analysis underscores that while specific computational data for this compound is not published, the theoretical framework and methodologies are well-established. Future computational studies are needed to provide the precise data required for a complete understanding of this molecule's chemical behavior.

Role in Ligand Design and Coordination Chemistry

Synthesis of Metal Complexes Utilizing Isonicotinate (B8489971) Derivatives

The synthesis of metal complexes using isonicotinate derivatives like Methyl 3-(aminomethyl)isonicotinate typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final structure of the complex. For instance, mechanochemical methods, such as ball milling, have been successfully used to synthesize metal complexes of isonicotinic acid, offering an alternative to traditional solution-based methods. ajol.info

General synthetic routes often follow these steps:

Dissolving the ligand, this compound, in a solvent such as ethanol, methanol (B129727), or a mixture like DMF/DMSO.

Adding a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Co(II)) to the ligand solution. nih.gov

The reaction mixture may be stirred at room temperature or refluxed to facilitate the formation of the complex. nih.gov

The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried.

The functionalization of isonicotinate derivatives allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can enhance their performance in various applications.

Chelation Properties and Ligand Behavior

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. ebsco.comnumberanalytics.com this compound possesses multiple potential donor atoms—the pyridine (B92270) nitrogen, the amino nitrogen, and the oxygen of the ester group—making it capable of acting as a chelating agent.

The behavior of this ligand can be complex:

Bidentate Chelation : The most probable chelation mode involves the pyridine nitrogen and the nitrogen of the aminomethyl group. This would form a stable six-membered chelate ring with a metal ion.

Monodentate Coordination : The ligand can also act as a monodentate ligand, coordinating primarily through the sterically accessible and electronically favorable pyridine nitrogen.

Bridging Ligand : In polynuclear complexes or coordination polymers, the ligand can bridge two or more metal centers, with the pyridine nitrogen binding to one metal and the aminomethyl group to another.

The formation of a chelate significantly increases the thermodynamic stability of the metal complex compared to complexes with analogous monodentate ligands, an effect known as the chelate effect. This enhanced stability is crucial for the application of these complexes in various chemical and biological systems. ajol.infonumberanalytics.com

Investigation of Coordination Modes

The versatility of this compound as a ligand is evident from its various potential coordination modes. The specific mode adopted depends on several factors, including the nature of the metal ion, the presence of counter-ions, and the reaction conditions. Isonicotinate ligands, in general, are known to exhibit a wide variety of coordination modes, from monodentate to bridging, leading to diverse structural assemblies. nih.gov

Table 1: Potential Coordination Modes of this compound

Coordination Mode Description Potential Structure
Monodentate The ligand binds to a single metal center through one donor atom, most commonly the pyridine nitrogen. A terminal ligand attached to a metal core.
Bidentate Chelating The ligand binds to a single metal center via both the pyridine nitrogen and the aminomethyl nitrogen, forming a stable six-membered ring. A metal center with a pincer-like ligand.
Bidentate Bridging The ligand links two different metal centers, using the pyridine nitrogen for one and the aminomethyl nitrogen for the other. A linear or zigzag chain of alternating metal ions and ligands.
Tridentate In rarer cases, the ligand might coordinate through both nitrogen atoms and the carbonyl oxygen of the ester group, though this is less common for ester carbonyls. A more rigid, encapsulating interaction with the metal center.

The geometry around the metal center is also a key factor. For instance, Cu(II) ions often adopt square pyramidal or axially elongated octahedral geometries in complexes with pyridine-based ligands. mdpi.com The specific coordination can be elucidated using techniques like single-crystal X-ray diffraction, FTIR, and EPR spectroscopy. mdpi.com

Applications in Supramolecular Chemistry and Coordination Polymers

Supramolecular chemistry focuses on chemical systems made up of multiple molecules, and coordination polymers are a key class of these materials. These are extended structures formed by the self-assembly of metal ions and organic ligands.

This compound is an excellent candidate for constructing coordination polymers due to its ability to act as a bridging ligand. Its rod-like shape and donor groups at different positions can link metal centers into one-, two-, or three-dimensional networks. researchgate.net

Key aspects of its application include:

Structural Diversity : By varying the metal ion or reaction conditions, it is possible to create a wide range of structures, including chains, grids, and more complex 3D frameworks. researchgate.netresearchgate.net

Functional Materials : Isonicotinate-based coordination polymers have been investigated for properties such as luminescence, magnetism, and porosity. The specific functional groups on the ligand can tune these properties.

Hydrogen Bonding : Beyond direct coordination, the aminomethyl group and the ester group can participate in hydrogen bonding, which helps to organize the resulting structures and can lead to the formation of complex supramolecular assemblies. rsc.org

The study of such coordination polymers is a vibrant area of materials science, with potential applications in gas storage, catalysis, and sensing. researchgate.net

Advanced Applications in Materials Science and Organic Synthesis

Precursor in Polymer Science Development

The bifunctional nature of methyl 3-(aminomethyl)isonicotinate, possessing both an amine and an ester group, makes it a promising candidate as a monomer for the synthesis of advanced polymers. While direct polymerization studies of this specific monomer are not extensively documented, the behavior of structurally similar compounds provides significant insight into its potential.

The primary amine group allows for its participation in step-growth polymerization reactions, such as polycondensation, to form polyamides, polyimides, or polyureas. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The reactivity of the aminomethyl group can be tailored for specific polymerization techniques. For instance, α-(aminomethyl)acrylates, which are structurally related, have been successfully polymerized to create pH and temperature-responsive materials. This suggests that polymers incorporating this compound could also exhibit "smart" properties, responding to external stimuli.

Furthermore, the ester group can be involved in transesterification reactions, offering another route to polyester (B1180765) synthesis. The rigid pyridine (B92270) ring, when incorporated into a polymer backbone, is expected to enhance the thermal and mechanical properties of the resulting material. The potential for creating stereoregular polymers, similar to what is seen with certain protected α-(hydroxymethyl)acrylates in anionic polymerization, could also be explored, leading to materials with highly ordered structures and unique properties. researchgate.netrsc.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive Group(s)Resulting Polymer ClassPotential Properties
PolycondensationAminomethylPolyamides, PolyimidesHigh thermal stability, mechanical strength
PolyadditionAminomethylPolyureasElasticity, toughness
TransesterificationMethyl EsterPolyestersDimensional stability, chemical resistance
Anionic Polymerization(with modification)Stereoregular PolymersOrdered structure, specific functionalities

Components in Functional Organic Materials

The unique electronic and structural features of this compound make it an attractive component for the design of functional organic materials, particularly in the realm of metal-organic frameworks (MOFs) and liquid crystals.

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The pyridine nitrogen and the aminomethyl group of this compound can act as coordination sites for metal ions, making it a suitable organic linker for the self-assembly of MOFs. The porosity and functionality of these MOFs can be tuned by the choice of metal and the geometry of the ligand. MOFs built from ligands containing pyridine and amine functionalities have shown promise in gas storage, separation, and catalysis. For instance, MOFs have been explored for their ability to adsorb gases and act as catalysts for the degradation of nerve agents. nih.govyoutube.com The incorporation of this compound could lead to MOFs with specific catalytic activities or selective adsorption properties.

In the field of liquid crystals, the rigid pyridine core of this compound can act as a mesogenic unit, which is a key component for inducing liquid crystalline phases. The ability to form hydrogen bonds through the aminomethyl group could further influence the self-assembly and phase behavior of such materials. By chemically modifying the ester or amine group to attach long alkyl chains, it is conceivable to design novel liquid crystalline materials with unique optical and electronic properties.

Role in Catalyst Development as a Ligand

The coordination chemistry of pyridine and its derivatives is well-established, and these compounds are widely used as ligands in catalysis. This compound can function as a bidentate or monodentate ligand, coordinating to a metal center through the pyridine nitrogen and/or the aminomethyl nitrogen. This coordination can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity.

Transition metal complexes bearing pyridine-based ligands are employed in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. For example, Schiff-base metal complexes derived from pyridine derivatives have demonstrated significant catalytic activity in condensation reactions. mdpi.com The aminomethyl group in this compound can be readily converted into a Schiff base by reaction with an aldehyde, providing a straightforward route to a diverse library of ligands.

The resulting metal complexes could find applications in asymmetric catalysis if a chiral center is introduced into the ligand structure. Furthermore, the ester functionality offers a handle for immobilizing the catalyst onto a solid support, facilitating catalyst recovery and recycling, which is a key aspect of green chemistry. The study of transition metal complexes with nicotinate (B505614) ligands has shown the formation of diverse structural motifs, from discrete molecules to coordination polymers, highlighting the versatility of this class of ligands in catalyst design. researchgate.net

Table 2: Potential Catalytic Applications of this compound-Based Ligands

Catalytic ReactionMetal CenterLigand TypePotential Advantage
Cross-CouplingPalladium, NickelPhosphine-free ligandAir and moisture stability
HydrogenationRhodium, RutheniumChiral bidentate ligandAsymmetric induction
OxidationManganese, IronSchiff-base complexHigh efficiency and selectivity
PolymerizationScandium, ZirconiumConstrained-geometry ligandControl over polymer microstructure

Building Block for Novel Chemical Scaffolds

In organic synthesis, the strategic placement of functional groups in a molecule is crucial for the construction of complex molecular architectures. This compound serves as a valuable building block for the synthesis of novel heterocyclic compounds and complex scaffolds, particularly in the field of medicinal chemistry.

The presence of three distinct reactive sites—the pyridine ring, the primary amine, and the methyl ester—allows for a variety of chemical transformations. The pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The aminomethyl group is a versatile handle for introducing a wide range of substituents through alkylation, acylation, or condensation reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.

This trifunctional nature makes this compound an ideal starting material for the synthesis of libraries of compounds for drug discovery. For instance, the synthesis of novel thieno[3,2-b]pyridine (B153574) derivatives, which have shown antitumor activity, often starts from functionalized pyridine precursors. beilstein-journals.org The ability to construct complex molecules from relatively simple, functionalized building blocks is a cornerstone of modern synthetic chemistry. The use of enaminones, which can be conceptually related to the reactivity of the aminomethyl group, as intermediates in the synthesis of nitrogenous heterocycles further underscores the utility of such synthons. nih.gov The development of one-pot, multi-component reactions involving aniline (B41778) and pyridine derivatives to create complex molecular frameworks highlights the potential of this compound in combinatorial chemistry and the rapid generation of molecular diversity.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reagents and significant waste generation. rsc.org Future research will prioritize the development of green and sustainable methods for the synthesis of Methyl 3-(aminomethyl)isonicotinate.

Biocatalysis: A significant leap towards sustainability can be achieved through biocatalytic routes. Drawing inspiration from the use of whole-cell biocatalysis for producing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, similar enzymatic pathways could be engineered for the targeted synthesis of this compound. rsc.org Research into enzymes like monooxygenases for selective hydroxylation of a methyl group, followed by transaminase activity, could offer a direct and environmentally benign pathway from a simple precursor like 3-methyl-4-cyanopyridine. The use of enzymes from organisms like Rhodococcus jostii RHA1, which are involved in pyridine dicarboxylic acid formation from biomass, could also be explored and adapted. ukri.org

Photocatalysis: Light-mediated reactions present another avenue for sustainable synthesis. Photochemical methods for the functionalization of pyridines using organocatalysts or iridium-based photocatalysts are emerging. researchgate.netacs.orgacs.org These strategies, which can proceed at ambient temperature and utilize visible light, could be adapted for the direct aminomethylation of a suitable isonicotinate (B8489971) precursor, minimizing the need for pre-functionalized and often toxic reagents.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to batch processes. google.comnih.gov The synthesis of isoniazid, a related isonicotinamide (B137802) derivative, has been successfully demonstrated using a multi-step continuous flow process. google.com A similar approach could be designed for this compound, integrating key reaction steps such as amination and esterification into a continuous, automated sequence. This would not only improve yield and purity but also reduce operational hazards and waste. nih.gov

Green Chemistry Approaches: The principles of green chemistry, such as the use of microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions, are being increasingly applied to the synthesis of pyridine derivatives to enhance yields and reduce environmental impact. rasayanjournal.co.innih.govresearchgate.netnih.gov Future synthetic strategies for this compound will likely incorporate these techniques to create more economical and sustainable manufacturing processes.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely unexplored. Future investigations will focus on unlocking the latent reactivity of both the pyridine ring and its functional groups.

C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular diversification, minimizing the need for pre-installed functional groups. rsc.orgresearchgate.net While the pyridine ring is electron-deficient, recent advances have enabled the functionalization at various positions. Research could explore the selective C-H activation of the pyridine ring of this compound, guided by the directing effects of the existing substituents, to introduce new functionalities.

Aminomethyl Group Reactivity: The aminomethyl group is a versatile handle for further derivatization. Its nucleophilic nature allows for reactions such as acylation, alkylation, and arylation to generate a library of novel compounds with potentially diverse biological or material properties. Furthermore, the development of catalytic methods for the transformation of the aminomethyl group, for instance, through oxidative C-N bond cleavage or dehydrogenation, could open up new synthetic pathways.

Pyridinyl Radical Chemistry: The generation and reactivity of pyridinyl radicals, formed through single-electron reduction of pyridinium (B92312) ions, offer a novel approach to pyridine functionalization with distinct regioselectivity compared to classical methods. researchgate.netacs.orgrecercat.cat Investigating the formation and subsequent coupling reactions of the pyridinyl radical derived from this compound could lead to the discovery of unprecedented transformations and the synthesis of unique molecular architectures.

Integration of Advanced Analytical and Computational Techniques

To accelerate the discovery and optimization of the properties and applications of this compound, the integration of advanced analytical and computational tools is crucial.

Advanced Spectroscopy and Crystallography: Detailed structural characterization through single-crystal X-ray diffraction will be fundamental to understanding the solid-state packing and intermolecular interactions of this compound and its derivatives. Advanced NMR techniques will be essential for elucidating the structure and dynamics of these molecules in solution.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties, reaction mechanisms, and spectroscopic signatures of pyridine derivatives. These methods can be employed to:

Predict Reactivity: Calculate electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways for proposed synthetic routes and reactivity studies, providing insights that can guide experimental design.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

A summary of key physicochemical properties for this compound, some of which are predicted, is presented in the table below.

PropertyValueSource
Molecular FormulaC8H10N2O2 chembk.com
Molar Mass166.18 g/mol chembk.com
Boiling Point312.3±32.0 °C (Predicted) chembk.com
pKa7.54±0.29 (Predicted) chembk.com
Density1.182±0.06 g/cm3 (Predicted) chembk.com

Expansion of Applications in Non-Traditional Chemical Fields

Beyond its potential in pharmaceuticals, future research will explore the application of this compound in a variety of non-traditional fields.

Materials Science: The pyridine and aminomethyl functionalities make this compound an excellent candidate as a ligand for the construction of Metal-Organic Frameworks (MOFs). amazonaws.comjournalajocs.comresearchgate.net MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By coordinating with metal ions, this compound could form novel MOFs with tailored pore sizes and chemical environments. The potential for post-synthetic modification of the amino group within the MOF structure offers a pathway to finely tune the material's properties. Pyridine-derived polyesters are also being investigated as sustainable materials. researchgate.netwur.nl

Catalysis: Pyridine-containing ligands are widely used in catalysis. unimi.itacs.org The specific substitution pattern of this compound could lead to the formation of metal complexes with unique catalytic activities. These could be explored in a range of reactions, including cross-coupling, oxidation, and asymmetric synthesis. The ability to tether these complexes to solid supports via the amino group could facilitate the development of recyclable heterogeneous catalysts.

Sensor Technology: Pyridine derivatives have shown promise as fluorescent and colorimetric chemosensors for the detection of metal ions and other species. mdpi.comresearchgate.netmdpi.com The electronic properties of the pyridine ring, coupled with the chelating potential of the aminomethyl and ester groups, suggest that this compound and its derivatives could be developed into selective sensors for environmental or biological monitoring.

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